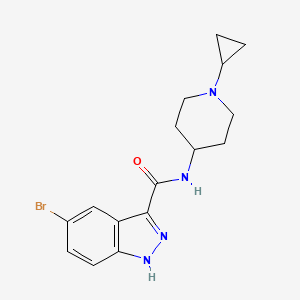![molecular formula C13H15F3N6S B7359552 4-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B7359552.png)
4-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl group, a piperazine ring, and a thiadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The piperazine ring can be introduced via a nucleophilic aromatic substitution reaction, followed by the addition of the thiadiazole moiety through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as employing catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often used to isolate the final product.
化学反応の分析
Types of Reactions
4-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学的研究の応用
4-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 4-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 4-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- 4-Methyl-2-(2-methyl-1-propenyl)tetrahydropyran
- 4-Methyl-3-penten-2-one
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiadiazole moiety contributes to its potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-methyl-5-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N6S/c1-8-7-10(13(14,15)16)19-11(17-8)21-3-5-22(6-4-21)12-18-9(2)20-23-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIUWTHCHYBROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NS3)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]cyclopentane-1-carboxamide](/img/structure/B7359469.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)


![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)
![5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359514.png)

![2-[2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethylsulfonyl]acetic acid](/img/structure/B7359535.png)
![N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)
![N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359545.png)




